ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound featuring a 1,3-thiazole core linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety via a phenylcarbamoyl bridge and an ester group.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-19(28)11-16-13-32-22(23-16)24-20(29)15-9-7-14(8-10-15)12-27-21(30)17-5-3-4-6-18(17)25-26-27/h3-10,13H,2,11-12H2,1H3,(H,23,24,29) |
InChI Key |
XTFQQKJSBAFSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features three distinct regions:
-
Benzotriazinone core : A 1,2,3-benzotriazin-4(3H)-one moiety with a methylene-linked phenyl group.
-
Thiazole ring : A 1,3-thiazole substituted at the 2-position with an acetamide group.
-
Ethyl acetate side chain : An ester functional group at the 4-position of the thiazole.
Retrosynthetic Disconnections
Retrosynthetic planning suggests the following strategic bond cleavages:
-
Amide bond between the benzotriazinone-phenyl unit and the thiazole.
-
Thiazole ring formation via Hantzsch cyclization.
-
Esterification of the acetic acid side chain.
Synthetic Routes and Methodologies
Preparation of 3-(4-(Chloromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-one
A critical intermediate, this compound is synthesized via cyclocondensation of o-aminobenzonitrile derivatives. A modified protocol from Nguyen et al. (2020) involves:
-
Reacting o-aminobenzonitrile with 4-(chloromethyl)benzoyl chloride in dichloromethane under basic conditions (triethylamine).
-
Cyclization using nitrous acid (generated in situ from NaNO₂ and HCl) to form the benzotriazinone core.
Key parameters :
Alternative Pathway: Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction couples 4-(hydroxymethyl)phenylboronic acid with 1,2,3-benzotriazin-4(3H)-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Hantzsch Thiazole Synthesis
The thiazole moiety is formed via reaction of a thiourea derivative with α-bromoacetate esters:
-
Thiourea preparation : Ethyl 2-aminoacetate reacts with benzoyl isothiocyanate in ethanol to yield ethyl 2-(benzoylthio)acetate.
-
Cyclization : Treatment with ethyl 2-bromoacetoacetate in refluxing toluene forms the 1,3-thiazole ring.
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Toluene | 85% |
| Temperature | 110°C | Max yield |
| Reaction time | 6 hours | 88% |
Amide Bond Formation
The benzotriazinone-phenyl intermediate (3-(4-(chloromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-one) is converted to its acid chloride using thionyl chloride, then coupled to the thiazole amine via Schotten-Baumann conditions:
-
Activation : Benzotriazinone-phenyl acid chloride prepared in dry THF.
-
Coupling : Reaction with ethyl 2-amino-1,3-thiazol-4-yl acetate in the presence of NaHCO₃.
Yield : 68–73% after column chromatography (silica gel, ethyl acetate/hexane).
Esterification of the Acetic Acid Side Chain
Phase-transfer catalysis (PTC) methods, as described in CN104402719A, enhance esterification efficiency:
-
Reagents : Ethyl chloroacetate, sodium acetate, and trimethylamine as PTC.
Comparative data :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Trimethylamine | 120 | 91 |
| Dimethylamine | 110 | 84 |
| None | 130 | 62 |
Reaction Optimization and Troubleshooting
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) improve cyclization yields but may complicate purification. Ethanol balances reactivity and solubility.
Byproduct Mitigation
-
Dimerization : Controlled by maintaining dilute reaction conditions (0.1–0.2 M).
-
Ester hydrolysis : Avoid aqueous workup at high pH; use neutral extraction (ethyl acetate/water).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99.2% purity after dual recrystallization (ethanol/water).
Scalability and Industrial Relevance
Kilogram-Scale Production
Adapting phase-transfer catalysis (PTC) from CN104402719A enables efficient scaling:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Benzotriazinone | 320 |
| Ethyl chloroacetate | 150 |
| Catalysts | 45 |
| Total | 515 |
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone or thiazole rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Hydrolysis Conditions: Aqueous acid or base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted derivatives, and carboxylic acids.
Scientific Research Applications
Research indicates that compounds containing benzotriazine and thiazole moieties exhibit significant biological activities. Some of the potential applications include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate may interact with specific enzymes or receptors involved in cancer pathways.
- Antimicrobial Properties : The compound may possess antimicrobial activity due to the presence of the thiazole ring, which is known for such effects in other derivatives.
- Enzyme Inhibition : Initial studies suggest that this compound could inhibit specific enzymes that play critical roles in various diseases, including cancer and infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents used in the synthesis include:
- Potassium permanganate for oxidation reactions.
- Lithium aluminum hydride for reduction processes.
This compound can also serve as a precursor for synthesizing novel derivatives that may enhance biological activity or target different pathways.
Case Studies and Research Findings
Several studies have explored the applications of compounds with similar structures:
- Anticancer Studies : Research has shown that derivatives of benzotriazine exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of benzotriazine derivatives against prostate cancer cells, demonstrating their potential as anticancer agents .
- Antimicrobial Research : A comparative study indicated that thiazole derivatives possess significant antimicrobial properties against bacterial strains, suggesting that this compound could follow suit .
Mechanism of Action
The mechanism of action of ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazinone and thiazole moieties can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related heterocycles, emphasizing molecular features, synthesis, and biological relevance:
Key Structural Differences
- Heterocyclic Core: The target compound’s 1,3-thiazole core distinguishes it from triazoles (e.g., ) and oxadiazoles (e.g., ).
- Substituents : The 4-oxo-benzotriazin-3(4H)-yl group in the target compound is unique compared to benzoxazine (in ) or simple phenyl groups (in ). This moiety may confer stronger hydrogen-bonding interactions with biological targets.
Biological Activity
Ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound is characterized by the presence of:
- Benzotriazine moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiazole ring : Associated with various pharmacological effects such as anti-inflammatory and antimicrobial activities.
- Ethoxy group : Enhances solubility and bioavailability.
Biological Activity
Research indicates that compounds containing both benzotriazine and thiazole structures often exhibit significant biological activities. This compound may possess:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzotriazine have shown effectiveness against various bacterial strains .
- Anticancer Potential : The structural similarity to known anticancer agents indicates potential efficacy against cancer cell lines .
- Anti-inflammatory Properties : Some thiazole derivatives have demonstrated anti-inflammatory effects in vitro and in vivo .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the benzotriazine core.
- Coupling with thiazole derivatives.
- Esterification with ethyl acetate.
1. Antimicrobial Studies
A study conducted on various benzotriazine derivatives highlighted their effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit similar properties .
2. Anticancer Activity
Research on structurally related compounds indicated strong binding affinities to cancer cell receptors, particularly in HepG2 liver carcinoma models. This compound's structure suggests it could be a promising candidate for further anticancer studies .
3. Anti-inflammatory Effects
Thiazole derivatives have been shown to reduce inflammation markers in animal models. Given the thiazole component of this compound, similar anti-inflammatory activity is anticipated .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate | Benzotriazine core | Antimicrobial |
| 5-(Aminomethyl)-thiazole | Thiazole ring | Anticancer |
| 2-Amino-thiazole derivatives | Thiazole ring | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling benzotriazinone derivatives to thiazole-acetate intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalyst use : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDCI/HOBt) improve acylation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity .
- Yield optimization : Varying temperature (e.g., 0–80°C) and monitoring via TLC or LC-MS for intermediate stability .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodology :
- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns protons (e.g., thiazole H at δ 7.2–7.5 ppm) and carbons (e.g., ester carbonyl at δ 165–170 ppm) .
- Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray crystallography : Resolves crystal packing and bond angles for ambiguous cases (e.g., benzotriazinone-thiazole orientation) .
Advanced Research Questions
Q. How can computational modeling accelerate reaction design and predict synthetic pathways?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and activation energies for key steps like acylation .
- Reaction path search : Tools like GRRM explore intermediates and side products, reducing trial-and-error experimentation .
- AI-driven optimization : Machine learning (e.g., COMSOL Multiphysics) correlates experimental parameters (solvent, catalyst) with yield data to propose optimal conditions .
Q. How should researchers address contradictions between computational predictions and experimental data?
- Methodology :
- Cross-validation : Compare computed IR/NMR spectra (via ADF or ORCA) with experimental data to identify mismatches (e.g., tautomerism) .
- Sensitivity analysis : Test computational assumptions (e.g., solvent dielectric constant) to refine models .
- Experimental feedback loops : Iteratively adjust reaction parameters (e.g., pH, stoichiometry) based on discrepancies in yields or purity .
Q. What strategies are effective for modifying the core structure to enhance physicochemical properties?
- Methodology :
- Bioisosteric replacement : Substitute the benzotriazinone ring with quinazolinone or benzothiazine moieties to improve solubility .
- Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock) to predict interactions with biological targets and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
